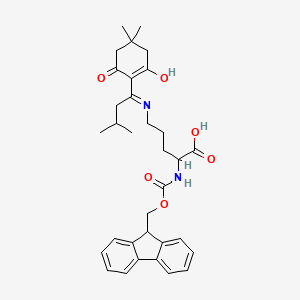

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Orn(Ivdde)-OH: is a compound used in peptide synthesis, specifically in the solid-phase peptide synthesis (SPPS) method. The compound consists of an ornithine amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Ivdde) group at the side chain. This dual protection allows for selective deprotection and manipulation during peptide synthesis, making it a valuable tool in the field of biochemistry and molecular biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Ivdde)-OH typically involves the protection of the ornithine amino acid. The Fmoc group is introduced to protect the N-terminus, while the Ivdde group is used to protect the side chain. The process generally involves the following steps:

Protection of the N-terminus: The ornithine amino acid is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) to form the Fmoc-protected ornithine.

Protection of the side chain: The Fmoc-protected ornithine is then reacted with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride (Ivdde-Cl) to protect the side chain, resulting in the formation of Fmoc-Orn(Ivdde)-OH

Industrial Production Methods: Industrial production of Fmoc-Orn(Ivdde)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Orn(Ivdde)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Ivdde group can be removed using hydrazine or hydroxylamine.

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt)

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, hydrazine or hydroxylamine for Ivdde removal.

Coupling: DIC and HOBt for peptide bond formation

Major Products Formed:

Deprotected Ornithine: Removal of the Fmoc and Ivdde groups yields free ornithine.

Peptide Chains: Coupling reactions result in the formation of longer peptide chains

Applications De Recherche Scientifique

Chemistry: Fmoc-Orn(Ivdde)-OH is widely used in the synthesis of peptides and proteins. Its dual protection allows for selective deprotection, facilitating the synthesis of complex peptide sequences .

Biology: In biological research, Fmoc-Orn(Ivdde)-OH is used to synthesize peptides that can be used as probes, inhibitors, or substrates in various biochemical assays .

Medicine: The compound is used in the development of peptide-based therapeutics, including drugs that target specific proteins or pathways in diseases such as cancer and infectious diseases .

Industry: Fmoc-Orn(Ivdde)-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .

Mécanisme D'action

The mechanism of action of Fmoc-Orn(Ivdde)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the N-terminus of the ornithine amino acid, preventing unwanted reactions during peptide chain elongation. The Ivdde group protects the side chain, allowing for selective deprotection and further functionalization. This dual protection strategy enables the synthesis of complex peptides with high precision and efficiency .

Comparaison Avec Des Composés Similaires

Fmoc-Lys(Boc)-OH: Similar to Fmoc-Orn(Ivdde)-OH, but with a tert-butyloxycarbonyl (Boc) group protecting the lysine side chain.

Fmoc-Arg(Pbf)-OH: Contains a pentamethylchroman-6-sulfonyl (Pbf) group protecting the arginine side chain.

Fmoc-Cys(Trt)-OH: Features a trityl (Trt) group protecting the cysteine side chain

Uniqueness: Fmoc-Orn(Ivdde)-OH is unique due to the combination of the Fmoc and Ivdde protecting groups, which provide orthogonal protection and allow for selective deprotection. This makes it particularly useful in the synthesis of peptides with complex sequences and multiple functional groups .

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)pentanoic acid, commonly referred to as Fmoc-Lys(Dmb)-OH, is a complex amino acid derivative notable for its potential biological activities. This compound, which incorporates a fluorenyl group and a dimethyl-substituted cyclohexylidene moiety, has garnered attention for its implications in medicinal chemistry and drug design.

The structural formula of the compound is as follows:

Molecular Weight: 350.42 g/mol

CAS Number: 181952-29-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity :

- Neuroprotective Effects :

-

Anti-inflammatory Properties :

- This compound may influence inflammatory pathways by modulating cytokine production and immune responses, which is crucial in various inflammatory conditions.

The mechanism through which this compound exerts its biological effects is primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The fluorenyl group facilitates binding to hydrophobic pockets in enzymes or receptors, potentially leading to inhibition of their activity. For example, compounds related to this structure have been shown to inhibit key enzymes involved in bacterial cell wall synthesis .

- Receptor Binding : The compound may also interact with various receptors in the body, influencing signaling pathways that regulate inflammation and neuroprotection .

Research Findings and Case Studies

Recent studies have explored the synthesis and biological evaluation of related compounds. A notable study demonstrated that derivatives of the fluorenyl amino acids showed promising results against multi-drug resistant strains of Mycobacterium tuberculosis. The findings highlighted the importance of structural modifications in enhancing biological activity .

| Study/Research | Findings | Biological Activity |

|---|---|---|

| Study on Fluorenyl Derivatives | Significant antimicrobial activity against M. tuberculosis | Antimicrobial |

| Neuroprotective Analog Studies | Potential for neuroprotection in models of neurodegeneration | Neuroprotective |

| Inflammation Modulation Research | Modulation of cytokine levels in vitro | Anti-inflammatory |

Propriétés

Formule moléculaire |

C33H40N2O6 |

|---|---|

Poids moléculaire |

560.7 g/mol |

Nom IUPAC |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid |

InChI |

InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39) |

Clé InChI |

FEZWSEOHAQFMBS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.